molecular formula C8H6Cl2O B8676310 3-(2,2-Dichloroethenyl)phenol CAS No. 91703-35-4

3-(2,2-Dichloroethenyl)phenol

Cat. No.: B8676310
CAS No.: 91703-35-4
M. Wt: 189.04 g/mol
InChI Key: UJJDGPKGDBQMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Dichloroethenyl)phenol is a useful research compound. Its molecular formula is C8H6Cl2O and its molecular weight is 189.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

91703-35-4

Molecular Formula

C8H6Cl2O

Molecular Weight

189.04 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)phenol

InChI

InChI=1S/C8H6Cl2O/c9-8(10)5-6-2-1-3-7(11)4-6/h1-5,11H

InChI Key

UJJDGPKGDBQMND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C=C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aluminum (3.73 g, 0.091 mol), lead bromide (2.28 g, 0.0091 mol) and 36% HC (15.47 ml, 0.182 mol) were added to 200 ml of methanol, and 3-(2,2,2-trichloro-1-hydroxyethyl)phenol (12.57 g, 0.091 mol) obtained in Step 1 was added thereto. The mixture was stirred at 60° C. for 4 hours. The solvent was removed therefrom under a reduced pressure. Ice was added to the reaction mixture and resulting mixture was washed three times with n-hexane and ether (1:1). The organic layer was dried over anhydrous magnesium sulfate, filtered and distilled under a reduced pressure. The resulting residue was subjected to silica gel column chromatography (ethyl acetate:n-hexane=1:9) to obtain the title compound (16.0 g, 93%).
Quantity
3.73 g
Type
reactant
Reaction Step One
Name
lead bromide
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
3-(2,2,2-trichloro-1-hydroxyethyl)phenol
Quantity
12.57 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.